Calcium silicide is an inorganic compound with the chemical formula . It appears as a gray to black solid and is primarily known for its role as a silicide of calcium. This compound has a melting point ranging from 700 °C to 1033 °C, depending on its specific form and purity. Calcium silicide is insoluble in water but can decompose in the presence of moisture, producing hydrogen gas and calcium hydroxide. It is flammable and may ignite spontaneously in air, particularly when exposed to moisture or high temperatures .
Calcium silicide is considered a hazardous material due to the following reasons:
In acidic environments, calcium silicide reacts vigorously, generating silicon hydride (silane), which is flammable and can ignite spontaneously:
These reactions highlight its potential hazards and the need for careful handling .
Calcium silicide can be synthesized through several methods:
Calcium silicide has a variety of industrial applications:
Interaction studies of calcium silicide focus on its reactivity with water and acids. The generation of flammable gases such as hydrogen and silane during these interactions poses significant risks. Research indicates that the presence of moisture dramatically increases the reactivity of calcium silicide, leading to explosive hazards if not properly managed .
Additionally, studies have shown that calcium silicide can corrode metals upon contact, necessitating the use of protective materials in storage and handling environments .
Calcium silicide shares similarities with several other compounds within the category of metal silicides. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Silicon carbide | SiC | Known for its hardness and thermal conductivity. |
Magnesium silicide | MgSi | Used primarily in metallurgy for deoxidization. |
Barium disilicide | BaSi₂ | Exhibits superconducting properties at low temperatures. |
Strontium disilicide | SrSi₂ | Less reactive than calcium silicide; used in ceramics. |
Uniqueness of Calcium Silicide: Calcium silicide's ability to generate hydrogen gas upon reaction with water distinguishes it from many other silicides. Its applications in both metallurgy and pyrotechnics further highlight its versatility compared to similar compounds .
Calcium silicide’s history traces back to early metallurgical experiments. The first recorded synthesis dates to the 1930s, with patent US3193354A detailing its production via electric furnace methods using calcium carbonate and silicon. Early applications focused on pyrotechnics and steel production, where it served as a deoxidizer and desulfurizer. During World War II, its thermite-like mixtures with iron oxides were used in self-heating military rations, generating localized heat without gas production. Modern research expanded into nanomaterials, driven by the discovery of its layered structure suitable for exfoliating silicene—a 2D silicon analog to graphene.
CaSi₂’s layered structure, comprising alternating Ca²⁺ ions and infinite 2D silicon sheets, enables unique electronic and structural properties. Key significance includes:
Recent advancements focus on:
Calcium silicide exhibits a distinctive layered crystal structure that forms the foundation for its polymorphic variations [1]. The fundamental architectural principle of calcium silicide involves infinite two-dimensional silicon layers separated by calcium cations [7]. These silicon layers consist of puckered hexagonal networks reminiscent of the crystal silicon {111} surface planes, creating a corrugated sheet-like arrangement [8].
The silicon atoms within these layers adopt a three-bonded coordination state, formally designated as (3b)Si⁻ anions according to Zintl phase chemistry [7]. Each silicon atom forms covalent bonds with three neighboring silicon atoms within the same layer, creating a honeycomb-like network with significant buckling [23]. The buckling distance, defined as the maximum vertical distance from the bottom to the top atom within the same layer, ranges from 0.4 to 0.7 Ångströms depending on the specific polytype [10].
The calcium cations occupy positions between the silicon layers, effectively acting as charge-balancing spacers that maintain the structural integrity of the compound [1]. The coordination environment of calcium atoms varies between polytypes, with coordination numbers ranging from 12 to 14, including additional close contacts [7] [24]. The calcium-silicon bond distances span from 3.01 to 3.12 Ångströms, reflecting the mixed ionic-covalent character of these interactions [16] [24].
Table 1: Fundamental Structural Parameters of Calcium Silicide
Parameter | Value | Reference |
---|---|---|
Crystal System | Trigonal/Rhombohedral | [1] [7] |
Silicon Layer Type | Puckered hexagonal | [8] [23] |
Silicon Coordination | Three-bonded (3b) | [7] |
Silicon-Silicon Bond Distances | 2.387-2.44 Å | [7] [12] |
Calcium-Silicon Bond Distances | 3.01-3.12 Å | [16] [24] |
Layer Buckling Distance | 0.4-0.7 Å | [10] |
Calcium silicide manifests in multiple polymorphic forms, each characterized by distinct stacking sequences of the constituent silicon and calcium layers [7]. These polytypes arise from different arrangements of the same fundamental building blocks, resulting in variations in unit cell dimensions and stability ranges [12]. The polymorphism is primarily governed by the relative positioning and registry of successive layers within the crystal structure [7].
The 1P polytype represents the simplest structural variant of calcium silicide, crystallizing in the tetragonal space group P-3m1 [7] [10]. This modification exhibits lattice parameters of a = 3.868 Ångströms and c = 3.8869 Ångströms, with a unit cell volume of approximately 50.3 cubic Ångströms [7]. The structure contains one formula unit per unit cell, making it the most compact arrangement among all known polytypes [7].
The stacking sequence of the 1P polytype follows the notation [A bc A], where uppercase letters represent calcium layers and lowercase letters denote silicon layers [7]. In this arrangement, all silicon atoms occupy trigonal calcium hexagonal prisms, creating a highly symmetric coordination environment [7]. The silicon-silicon bond distances within the layers measure approximately 2.44 Ångströms [24].
The 1P polytype exhibits superconducting properties with a critical temperature of 14 Kelvin, distinguishing it from other calcium silicide variants [7]. However, this polytype is stable only under high-pressure conditions exceeding 6.32 Gigapascals [7] [12]. At ambient pressure, the 1P structure transforms to other polytypes through pressure-induced phase transitions [7].
The 3R polytype crystallizes in the rhombohedral space group R-3m with lattice parameters of a = 3.8253 Ångströms and c = 15.882 Ångströms [7] [12]. The unit cell contains three formula units and exhibits a volume of 201.26 cubic Ångströms [7]. This polytype demonstrates intermediate complexity between the simple 1P structure and the more elaborate 6R variant [7].
The stacking sequence of the 3R polytype follows [A ba B cb C ac], creating a repeating pattern every three layers [7]. Within this arrangement, all silicon atoms experience adjacent calcium atoms in the same crystallographic column with close distances of approximately 3 Ångströms [7]. This coordination pattern results from the registry shift between neighboring calcium layers, designated as AB-stacking [7].
Silicon-silicon bond distances in the 3R polytype measure approximately 2.39 Ångströms [7] [24]. The calcium coordination number reaches 14, with 12 primary neighbors plus 2 additional close contacts [7]. Notably, the 3R polytype exhibits metastable behavior under normal conditions but can be stabilized by the presence of nanosized silicon impurities [7] [12].
The 6R polytype represents the thermodynamically stable form of calcium silicide at ambient conditions [7] [12]. It crystallizes in the rhombohedral space group R-3m with lattice parameters of a = 3.8561 Ångströms and c = 30.643 Ångströms [7]. The unit cell accommodates six formula units within a volume of 394.60 cubic Ångströms [7].
The crystal structure contains three distinct crystallographic sites: one calcium position and two silicon positions designated Si1 and Si2 [7]. All atoms occupy Wyckoff positions 6c, situated in three columns along the crystallographic c-axis [7]. The stacking sequence follows [A bc A ba B ca B cb C ab C ac], creating a complex repeating pattern every six layers [7].
The two silicon sites exhibit different local environments and bond distances [7]. Si1 atoms demonstrate silicon-silicon distances of approximately 2.39 Ångströms, while Si2 atoms show slightly longer distances of 2.44 Ångströms [7] [24]. This variation reflects the different coordination patterns: Si1 atoms have adjacent calcium atoms in the same column, while Si2 atoms occupy trigonal calcium hexagonal prisms [7].
Raman spectroscopy measurements on 6R polytype single crystals reveal distinct vibrational modes for the two silicon sites, with A1g modes at 368 reciprocal centimeters for Si1 and 343 reciprocal centimeters for Si2 [7]. The calcium coordination number in the 6R structure equals 13, comprising 12 primary neighbors plus one additional close contact [7].
The 21R polytype represents a recently discovered structural variant formed through rapid cooling of calcium silicide melts [7] [12]. This polytype crystallizes in the rhombohedral space group R-3m with lattice parameters of a = 3.868 Ångströms and c = 107.276 Ångströms [7]. The remarkably large c-axis parameter reflects the complex stacking sequence involving 21 layers per repeat unit [7].
The crystal structure of the 21R polytype was determined through high-resolution transmission electron microscopy imaging combined with theoretical structure optimization [7] [12]. The structure contains four calcium positions and seven silicon positions, exhibiting alternating building blocks with 6R and 3R structural motifs [7]. This arrangement classifies the 21R polytype as an intergrowth structure combining elements from both simpler polytypes [7].
Silicon-silicon bond distances in the 21R polytype range from 2.387 to 2.437 Ångströms, depending on the local stacking environment [7]. The variation reflects the presence of both AB-stacking and AA-stacking motifs within the same structure [7]. Areas with AB-stacking exhibit longer silicon-silicon distances due to stronger ionic interactions between adjacent calcium and silicon atoms in the same crystallographic column [7].
Table 2: Crystallographic Data for Calcium Silicide Polytypes
Polytype | Space Group | a (Å) | c (Å) | Volume (ų) | Formula Units | Stability |
---|---|---|---|---|---|---|
1P | P-3m1 | 3.868 | 3.8869 | 50.3 | 1 | High pressure >6.32 GPa [7] |
3R | R-3m | 3.8253 | 15.882 | 201.26 | 3 | Metastable/Si impurities [7] [12] |
6R | R-3m | 3.8561 | 30.643 | 394.60 | 6 | Thermodynamically stable [7] [12] |
21R | R-3m | 3.868 | 107.276 | - | 21 | Rapid cooling conditions [7] [12] |
The stability relationships among calcium silicide polytypes depend on thermodynamic factors, kinetic considerations, and external conditions including pressure, temperature, and chemical composition [7] [12]. Theoretical calculations reveal that the formation energy differences between polytypes are remarkably small, typically within 0.07 millielectron volts per atom [7]. This narrow energy range enables the coexistence of multiple polytypes under specific conditions and facilitates transformations between structural variants [7].
The 6R polytype maintains thermodynamic stability at ambient pressure and temperature conditions [7] [12]. First-principles calculations demonstrate that this polytype exhibits the lowest formation energy among all known variants at standard conditions [7]. The stability of the 6R structure stems from optimized coordination environments and favorable electrostatic interactions between calcium and silicon atoms [7].
Pressure significantly influences polytype stability relationships [7]. The 1P polytype becomes stable at pressures exceeding 6.32 Gigapascals, while the 6R structure dominates in the pressure range from -0.13 to 6.32 Gigapascals [7]. The 21R polytype exhibits stability in the narrow pressure window from -0.38 to -0.13 Gigapascals, corresponding to lattice expansion conditions [7]. The 3R polytype theoretically stabilizes at pressures below -0.38 Gigapascals [7].
Temperature effects introduce additional complexity to polytype stability [7] [12]. High-temperature conditions favor the formation of defect-rich structures and enable entropy-driven stabilization of metastable phases [7]. Rapid cooling from elevated temperatures can preserve high-temperature polytypes at ambient conditions, as demonstrated by the formation of the 21R variant [7] [12].
Chemical composition critically affects polytype stability, particularly the presence of silicon impurities [7] [12]. Stoichiometric calcium silicide compositions favor the thermodynamically stable 6R polytype [7]. However, slight silicon excess, arising from calcium evaporation or oxidation processes, promotes the stabilization of the 3R polytype [7]. The presence of finely distributed alpha-silicon precipitates prevents the transformation of 3R back to 6R during thermal treatments [7].
Defect concentrations influence transformation kinetics and polytype preferences [7] [12]. Rapidly cooled samples contain high concentrations of stacking faults that facilitate subsequent phase transformations [7]. These defects provide nucleation sites and pathways for structural reorganization without requiring extensive atomic diffusion [7].
The transformation mechanisms between calcium silicide polytypes involve sophisticated atomic rearrangements that preserve the fundamental layered architecture while modifying the stacking sequences [7] [12]. These transformations occur through coordinated movements of calcium atoms between crystallographic columns, accompanied by adjustments in silicon layer positions [7].
The primary transformation pathway involves the systematic inversion of silicon layers combined with calcium atom migration between different crystallographic columns[0 0 l], [2/3 1/3 l], and [1/3 2/3 l] [7]. During these processes, silicon atoms maintain their covalent bonding within layers while adjusting their z-coordinates to accommodate new calcium arrangements [7]. This mechanism enables transformation without breaking silicon-silicon bonds, explaining the relatively low activation energies observed experimentally [7].
Stacking fault formation and propagation constitute essential steps in polytype transformations [7] [12]. High-resolution transmission electron microscopy observations reveal that transformations initiate through the formation of isolated stacking faults within the 6R matrix [7]. These faults gradually condense and reorganize to create domains of alternative polytypes [7]. The fault density increases with transformation progress until complete conversion occurs [7].
Temperature plays a dual role in transformation mechanisms [7] [12]. Moderate temperatures around 600 degrees Celsius promote the 6R to 3R transformation through enhanced atomic mobility and defect formation [7]. However, higher temperatures above 900 degrees Celsius favor the reverse transformation back to the thermodynamically stable 6R polytype [7]. This temperature dependence reflects the interplay between kinetic accessibility and thermodynamic driving forces [7].
Oxidation reactions provide alternative transformation pathways that operate at significantly lower temperatures [7]. Treatment with aluminum chloride solutions at 80 degrees Celsius successfully converts 6R to 3R polytypes through surface oxidation of silicon anions [7]. The oxidation process creates silicon-rich regions that trigger bulk phase transformations, demonstrating the critical role of surface chemistry in polytype conversion [7].
Particle size effects significantly influence transformation rates and mechanisms [7]. Large particles with dimensions exceeding 20 micrometers resist transformation even under prolonged thermal treatment [7]. This size dependence suggests that surface-initiated processes control transformation kinetics, with smaller particles exhibiting faster conversion rates due to higher surface-to-volume ratios [7].
The transformation process exhibits reversibility under specific conditions [7] [12]. The 3R to 6R conversion occurs during extended annealing treatments, particularly when silicon impurity concentrations remain below critical thresholds [7]. However, high silicon concentrations effectively stabilize the 3R polytype and prevent reverse transformation [7].
Mechanical factors influence transformation behavior through stress-induced defect formation [7]. Grinding treatments that reduce particle sizes below critical dimensions inhibit transformation processes [7]. This observation suggests that mechanical stress creates defect structures that either facilitate or hinder specific transformation pathways depending on the stress magnitude and distribution [7].
Combustion synthesis represents one of the most efficient approaches for producing calcium silicide, utilizing self-sustaining exothermic reactions to achieve rapid synthesis at high temperatures [1] [2]. The process involves the use of chemical precursors and organic fuels that generate a self-sustaining reaction wave characterized by temperatures ranging from 1000 to 3000°C [1]. The combustion wave propagates through the heterogeneous mixture at velocities between 0.1 to 10 centimeters per second, creating conditions conducive to calcium silicide formation [1].
The primary reaction pathway involves the carbothermic reduction of calcium carbonate and silica in the presence of carbon, following the stoichiometric equation: 2 Silicon dioxide + Calcium oxide + 5 Carbon → Calcium silicide + 5 Carbon monoxide at 1580°C [3]. Alternative combustion routes utilize direct reaction between elemental calcium and silicon with organic fuels, where the heat of formation reaches -153.5 kilojoules per mole at 1000 K [4].
Layer-structured calcium silicide produced through combustion synthesis demonstrates distinctive characteristics, with the 6R polytype predominating regardless of starting composition [4]. The method achieves yields of 80-90% with reaction times typically measured in seconds to minutes, significantly faster than conventional solid-state approaches [2] [3]. Surface area measurements of combustion-synthesized products range from 0.5 to 1.2 square meters per gram, indicating moderate porosity suitable for various applications [4].
Solid-state reaction methods encompass several distinct approaches for calcium silicide synthesis, each characterized by specific temperature regimes and reactant combinations. The direct solid-state reaction between elemental calcium and silicon represents the most straightforward approach, typically conducted at temperatures between 850 to 1000°C in inert atmospheres [5] [3]. This method produces high-purity calcium silicide with yields exceeding 95%, though requiring extended reaction times of approximately 15 hours [5].
The carbothermic reduction process constitutes a widely employed industrial method, utilizing calcium carbonate, silica, and carbon as starting materials [4] [3]. The reaction proceeds through multiple stages: initial calcium carbide formation at 1625°C (Calcium oxide + 3 Carbon → Calcium carbide + Carbon monoxide), followed by calcium silicide generation at 1520°C (Calcium carbide + 2 Silicon dioxide + 2 Carbon → Calcium silicide + 4 Carbon monoxide) [3]. This approach yields calcium silicide with 55-65% silicon content and 25-35% calcium content, meeting military specifications for pyrotechnic applications [4].
The silicothermic process represents an alternative solid-state method employing calcium oxide and ferrosilicon as reactants, operating at temperatures between 1554 to 2190°C [3]. The reaction follows: 2 Calcium oxide + 3 Silicon → 2 Calcium silicide + Silicon dioxide, resulting in products with calcium content below 20% [3]. While this method produces calcium silicide with lower calcium concentrations, it offers advantages in terms of reduced carbon contamination compared to carbothermic routes [3].
Electron beam irradiation methods have emerged as sophisticated techniques for calcium silicide synthesis, particularly for producing two-dimensional structures and thin films with controlled properties [6] [7] [8]. These approaches utilize high-energy electrons to induce chemical transformations at the interface between calcium fluoride and silicon substrates, enabling precise control over film thickness and composition [6].
The concurrent electron beam irradiation during calcium fluoride growth represents a novel approach for calcium silicide synthesis [6] [7]. The process occurs through molecular beam epitaxy of calcium fluoride on silicon substrates under continuous electron beam exposure at accelerating voltages of 20 kilovolts [6]. The mechanism involves electron-beam-stimulated decomposition of calcium fluoride into calcium and fluorine, with fluorine desorbing from the surface while calcium atoms chemically bond with silicon atoms from the substrate [6].
The formation of calcium silicide occurs at substrate temperatures exceeding 300°C, with the electron beam providing the necessary activation energy for the decomposition reaction [6]. The resulting calcium silicide exhibits a triangular network of elongated crystallites protruding from the calcium fluoride film surface by tens of nanometers, oriented along crystallographic directions and characterized by lengths approaching 1 micrometer [6]. The process yields predominantly the 3R polytype of calcium silicide, which is metastable compared to the thermodynamically stable 6R polytype [8].
Post-growth electron beam irradiation of epitaxial calcium fluoride films with embedded silicon layers provides an alternative route for calcium silicide synthesis [6] [9]. This approach involves the irradiation of pre-grown calcium fluoride/silicon multilayer structures, enabling the formation of two-dimensional calcium silicide regions through controlled exposure parameters [6].
The optimal conditions for two-dimensional calcium silicide formation have been established through systematic investigation of electron exposure times and film thicknesses [6] [9]. Raman spectroscopy studies reveal that structures subjected to 1-minute electron irradiation demonstrate a single pronounced peak corresponding to silicon atom vibrations in the calcium-intercalated two-dimensional silicon layer [6] [9]. Extended exposure times result in the transition from two-dimensional to three-dimensional calcium silicide structures, as evidenced by the appearance of additional Raman peaks characteristic of bulk calcium silicide crystals [6] [9].
Melt-based synthesis approaches utilize the controlled melting and solidification of calcium and silicon to produce calcium silicide with specific morphologies and properties. These methods offer advantages in terms of homogeneity and purity, though requiring precise temperature control and appropriate atmospheric conditions [4] [10].
Rapid cooling techniques, exemplified by rotary atomization, involve the induction melting of calcium and silicon followed by rapid solidification in inert atmospheres [4]. The process utilizes commercial rotary atomizers operating at speeds between 16,800 to 31,600 revolutions per minute, with tap temperatures ranging from 1200 to 1300°C [4]. The molten material is atomized upon contact with the spinning disk, creating spherical particles that solidify during their trajectory to the chamber walls [4].
The rapid cooling rate achieved through rotary atomization results in the formation of predominantly 6R polytype calcium silicide, with minimal formation of 3R and hexagonal phases [4]. Batch sizes of 20 kilograms typically yield 80-85% recovery, though yields exceeding 90% are anticipated for larger batch sizes above 200 kilograms [4]. The as-atomized particles exhibit low surface areas of 0.05 to 0.15 square meters per gram, necessitating subsequent milling to achieve desired surface area characteristics [4].
Controlled cooling processes involve the gradual solidification of calcium silicide melts under carefully regulated temperature profiles [11]. These methods enable the formation of larger, more crystalline structures compared to rapid cooling techniques, with cooling rates typically spanning 10 to 24 hours [11]. The controlled cooling environment promotes the development of thermodynamically stable phases and reduces internal stresses within the calcium silicide structure [11].
The cooling rate significantly influences the final microstructure and phase composition of calcium silicide products [11]. Slow cooling promotes the formation of calcium silicate phases with higher calcium-to-silicon ratios, while intermediate cooling rates favor the stabilization of specific polytypes [11]. The controlled cooling approach achieves yields of 90-95% with surface areas ranging from 0.1 to 0.5 square meters per gram, indicating the formation of dense, well-crystallized material [11].
Chemical exfoliation methods represent a unique class of synthesis approaches focused on the deintercalation of calcium from layered calcium silicide structures to produce silicon-based nanomaterials [12] [13] [14]. These methods exploit the layered crystalline structure of calcium silicide, enabling the selective removal of calcium layers while preserving the silicon framework [12] [13].
The acid-based chemical exfoliation process utilizes concentrated hydrochloric acid solutions at low temperatures, typically ranging from -30 to 0°C [15]. The deintercalation reaction involves the selective dissolution of calcium from the interlayer spaces of calcium silicide, following the general equation: Calcium silicide + Hydrochloric acid → Silicon nanosheets + Calcium chloride + Hydrogen gas [13]. The process yields silicon nanosheets with surface areas ranging from 50 to 200 square meters per gram, significantly higher than conventional synthesis methods [13].
Topochemical exfoliation represents an alternative approach utilizing metal chlorides to achieve calcium deintercalation [14]. The solid-state metathesis reaction between layered calcium silicide and transition metal chlorides results in the formation of calcium-deficient calcium silicide and metal silicide nanocomposites [14]. The reaction is driven by the formation of stable calcium chloride, with the process occurring at temperatures between 200 to 600°C [14]. This method produces exfoliated structures with surface areas ranging from 10 to 50 square meters per gram, along with enhanced electrochemical properties suitable for energy storage applications [14].
The chemical exfoliation approach offers unique advantages in terms of producing two-dimensional silicon-based materials with controllable surface functionalization [13]. The resulting silicon nanosheets exhibit predominantly monohydride termination, as confirmed by comprehensive spectroscopic analysis including X-ray photoelectron spectroscopy, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy [13]. The exfoliation process can be tailored to achieve specific degrees of calcium removal, enabling the production of materials with tunable properties for various applications [14].
Synthesis Method | Temperature Range (°C) | Reaction Time | Yield (%) | Surface Area (m²/g) | Primary Polytype |
---|---|---|---|---|---|
Combustion Synthesis | 1000-3000 | Seconds to minutes | 80-90 | 0.5-1.2 | 6R |
Direct Solid-State | 850-1000 | 15 hours | 95-98 | 0.1-0.3 | 6R |
Carbothermic Reduction | 1520-1580 | 6-10 hours | 70-85 | 0.2-0.8 | 6R |
Electron Beam (During Growth) | 300-500 | Minutes (continuous) | 85-95 | 5-15 | 3R |
Electron Beam (Post-Growth) | 200-400 | 1-10 minutes | 90-95 | 10-25 | 3R |
Rapid Cooling | 1200-1300 | 2-4 minutes | 80-85 | 0.05-0.15 | 6R |
Controlled Cooling | 1000-1200 | 10-24 hours | 90-95 | 0.1-0.5 | 6R |
Chemical Exfoliation (Acid) | -30-0 | 1-6 hours | 70-90 | 50-200 | Layered |
Chemical Exfoliation (Topochemical) | 200-600 | 2-24 hours | 80-95 | 10-50 | Exfoliated |
Flammable